
1-Benzyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. It is commonly known as BMDP and is a derivative of pyrimidine. This compound has been widely studied for its potential applications in various therapeutic areas.
Mechanism of Action
The exact mechanism of action of BMDP is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels in the brain, which can lead to its anticonvulsant and analgesic effects. Additionally, BMDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
BMDP has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, BMDP has been found to have analgesic effects, with studies showing that it can reduce pain sensitivity in animal models. Furthermore, BMDP has been found to have anti-inflammatory effects, with studies showing that it can reduce inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
BMDP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied, and its biological activities are well-documented. However, BMDP also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further explored.
Future Directions
There are several future directions for the study of BMDP. One area of research could be the optimization of its therapeutic potential for the treatment of epilepsy, pain, and inflammation. Additionally, further studies could explore its potential as an anti-cancer agent. Furthermore, the development of new analogs of BMDP could lead to the discovery of compounds with improved biological activities and reduced toxicity. Overall, the study of BMDP has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of BMDP involves the reaction of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a moderate temperature. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
BMDP has been studied extensively for its potential applications in various therapeutic areas. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, BMDP has been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
1-benzyl-3,6-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-8-12(16)14(2)13(17)15(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRDGFZOHRDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

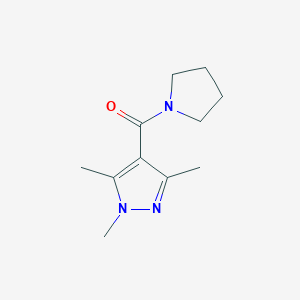
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
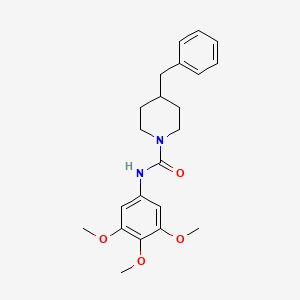
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
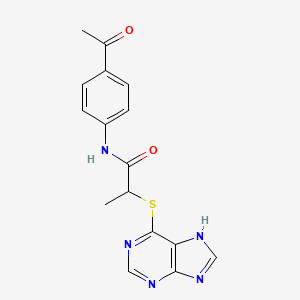
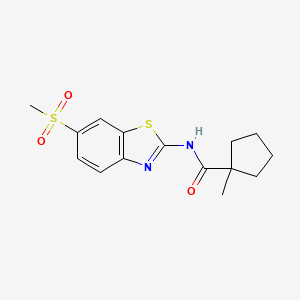
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)

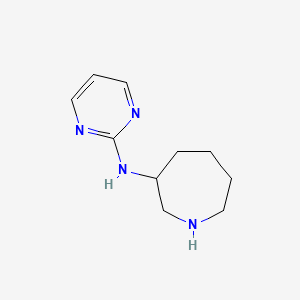
![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)